6-Methoxyquinazoline-2,4-diol
Descripción
Overview of Quinazoline (B50416) Derivatives in Medicinal Chemistry
Quinazoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered immense attention in medicinal chemistry. mdpi.com This interest stems from their role as the core structure in over 200 naturally occurring alkaloids and a multitude of synthetic compounds with a broad spectrum of pharmacological activities. mdpi.comresearchgate.net The quinazoline scaffold, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is considered a "privileged structure" in drug discovery. nih.gov This is due to its ability to interact with a wide variety of biological targets, leading to diverse therapeutic effects.
The range of biological activities exhibited by quinazoline derivatives is extensive, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, anticonvulsant, antihypertensive, antiviral, and antioxidant properties. mdpi.comnih.govekb.eg Several drugs containing the quinazoline structure are currently on the market, such as the antihypertensive agents prazosin (B1663645) and doxazosin, and the anticancer drug gefitinib (B1684475), which acts as an epidermal growth factor receptor (EGFR) inhibitor. nih.govwikipedia.org The versatility of the quinazoline ring allows for substitutions at various positions, which can significantly modulate its biological activity. nih.gov For instance, substitutions at positions 2, 3, and 4, as well as the presence of specific groups like halogens or methoxy (B1213986) groups on the benzene ring, have been shown to enhance the therapeutic potential of these compounds. nih.govpnrjournal.com
The research into quinazoline derivatives is a dynamic field, with continuous efforts to synthesize novel analogues with improved efficacy and reduced side effects for treating a wide array of diseases. mdpi.comekb.eg
Significance of the 6-Methoxyquinazoline-2,4-diol Core Structure in Contemporary Drug Discovery
The quinazoline-2,4-dione scaffold, also known as quinazoline-2,4(1H,3H)-dione, is a particularly important subset of the quinazoline family. This core structure is a key component in compounds demonstrating a wide variety of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive effects. nih.gov The presence of oxo groups at the 2 and 4 positions provides a unique electronic and structural framework for molecular interactions with biological targets.
The substitution pattern on the benzene ring of the quinazoline core plays a crucial role in determining the specific biological activity. The presence of a methoxy group (-OCH3), particularly at the 6-position as in this compound, is of significant interest. Methoxy groups are known to influence the lipophilicity and electronic properties of a molecule, which can enhance its cell permeability and binding affinity to target proteins. pnrjournal.commdpi.com
While research specifically on this compound is niche, studies on closely related analogues, such as 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, provide valuable insights. Derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their antimicrobial and cytotoxic activities. ptfarm.pl These studies demonstrate that the dimethoxy substitution pattern on the quinazoline-2,4-dione core can lead to compounds with potential biological applications, although the specific derivatives tested showed limited anticancer activity. ptfarm.pl The exploration of different substituents attached to the nitrogen atoms of the dione (B5365651) ring in these methoxy-containing quinazolines continues to be an active area of research to discover new therapeutic agents. ptfarm.plresearchgate.net
The table below summarizes the biological activities of various quinazoline-2,4-dione derivatives, highlighting the importance of this core structure.
| Derivative Class | Biological Activity Investigated | Key Findings |
| 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives | Antimicrobial, Cytotoxic | Showed some antimicrobial activity; limited anticancer activity observed in tested cell lines. ptfarm.pl |
| General Quinazoline-2,4(1H,3H)-dione derivatives | Antimicrobial, Anticancer, Anticonvulsant, Anti-inflammatory | This scaffold is a versatile starting point for developing agents with a wide range of therapeutic properties. nih.gov |
| 1- and 3-substituted quinazoline-2,4-dione derivatives | Antimicrobial | Introduction of triazole moieties at positions 1 and 3 resulted in compounds with activity against E. coli. nih.gov |
| 6,7-disubstituted-quinazoline-2,4(1H,3H)-dione derivatives | Antibacterial | Compounds with electron-donating groups (like methoxy) at R1 and electron-withdrawing groups at R2 showed good antibacterial activity. researchgate.net |
Historical Context of Quinazoline Research and its Evolution
The history of quinazoline chemistry dates back to the 19th century. The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov However, the parent compound, quinazoline, was not synthesized until 1895 by August Bischler and Lang. mdpi.comwikipedia.org A more robust synthesis was later developed by Siegmund Gabriel in 1903. wikipedia.orgtaylorandfrancis.com The name "quinazoline" was proposed in 1887 by Widdege, noting its isomeric relationship with cinnoline (B1195905) and quinoxaline. researchgate.net
Initially, research focused on the fundamental synthesis and characterization of the quinazoline ring system. Over time, the discovery of naturally occurring alkaloids containing the quinazoline scaffold, such as Vasicine, spurred interest in the biological properties of these compounds. mdpi.com The 20th century saw a significant evolution in quinazoline research, transitioning from basic chemical synthesis to extensive exploration in medicinal chemistry.
The recognition of the broad pharmacological potential of quinazolines marked a turning point. Researchers began to systematically synthesize and screen libraries of quinazoline derivatives, leading to the discovery of compounds with potent activities. ekb.egopenmedicinalchemistryjournal.com This led to the development and approval of several quinazoline-based drugs, solidifying the importance of this scaffold in modern medicine. nih.govwikipedia.org Contemporary research continues to build on this historical foundation, employing advanced synthetic methods and computational tools to design novel quinazoline derivatives with enhanced specificity and efficacy for various therapeutic targets. openmedicinalchemistryjournal.com
Structure
3D Structure
Propiedades
IUPAC Name |
6-methoxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYIYDVQBAPJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438178 | |
| Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32618-84-1 | |
| Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 Methoxyquinazoline 2,4 Diol
Established Synthetic Routes to 6-Methoxyquinazoline-2,4-diol
Multiple pathways have been established for the synthesis of this compound, ranging from classical condensation reactions to modern one-pot strategies.
A well-established and direct method for preparing this compound involves the thermal condensation of 2-amino-5-methoxybenzoic acid with urea (B33335). nih.gov This reaction proceeds by heating the two commercially available starting materials, providing the desired product in a high yield of 85%. nih.gov The process is a straightforward approach to the quinazolinedione core, relying on the reactivity of urea as a source for the C2 carbonyl and N3 nitrogen atoms. nih.gov
Reaction Scheme for Synthesis from 2-Amino-5-methoxybenzoic Acid and Urea
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|
Multi-step sequences provide a robust and often necessary route for creating complex or specifically functionalized quinazoline-2,4-diones. A common multi-step pathway begins with the synthesis of the core this compound, for example, from 2-amino-5-methoxybenzoic acid and urea. nih.gov This diol can then be subjected to further transformations. For instance, treatment with phosphorus oxychloride (POCl₃) converts the diol into the more reactive 2,4-dichloro-6-methoxy-quinazoline intermediate. nih.gov This dichloro derivative serves as a versatile precursor for introducing various nucleophiles at the C2 and C4 positions. nih.gov
Other multi-step strategies focus on building the heterocyclic ring system from different precursors. These can involve the use of carbon dioxide (CO₂) or its surrogates like phenyl isocyanate as the carbonyl source, reacting with ortho-amino-substituted benzene (B151609) derivatives. acs.orgorganic-chemistry.org
There is a growing emphasis on developing metal-free catalytic systems to avoid potential metal contamination in the final products, which is particularly crucial in pharmaceutical synthesis. acs.orgsioc-journal.cn
Several metal-free methods for synthesizing quinazoline-2,4-diones have been reported:
DMAP Catalysis : A highly efficient one-pot synthesis of quinazoline-2,4-diones uses 4-dimethylaminopyridine (B28879) (DMAP) as an organic catalyst. semanticscholar.orgacs.org This method utilizes (Boc)₂O as the carbonyl source to react with 2-aminobenzamides, successfully producing this compound. nih.govacs.org
Brønsted Acid/Photoredox Relay Catalysis : An innovative dual catalytic strategy combines a Brønsted acid with a visible-light photoredox catalyst. sioc-journal.cn This metal-free approach enables the synthesis of a wide array of substituted quinazoline-2,4-diones from 2-aminoacetophenones and isocyanates under mild conditions, using air as a green oxidant. sioc-journal.cn
Ionic Liquid and NHC Catalysis : The fixation of carbon dioxide (CO₂) to synthesize quinazoline-2,4-diones from 2-aminobenzonitriles can be achieved using metal-free catalysts like basic ionic liquids (e.g., [Bmim][OH]) or N-heterocyclic carbenes (NHCs). mdpi.com These catalysts activate the amino group, facilitating the reaction with CO₂. mdpi.com
Overview of Synthetic Routes to this compound
| Route | Starting Materials | Key Reagents/Catalyst | Advantage | Product | Yield |
|---|---|---|---|---|---|
| Classical Condensation | 2-Amino-5-methoxybenzoic Acid, Urea | Heat | Direct, high yield | This compound | 85% nih.gov |
| One-Pot Synthesis | 2-Amino-5-methoxybenzamide, (Boc)₂O | DMAP (metal-free) | High efficiency, mild conditions | This compound | 93% nih.govacs.org |
| Multi-step (via Dichloro intermediate) | This compound | POCl₃, then nucleophiles | Versatility for C2/C4 substitution | 2,4-disubstituted-6-methoxyquinazolines | Variable |
| Metal-Free CO₂ Fixation | 2-Aminobenzonitriles, CO₂ | N-Heterocyclic Carbene (NHC) | Uses CO₂, metal-free | Quinazoline-2,4-diones | Good mdpi.com |
Derivatization and Functionalization of the this compound Scaffold
The biological activity of quinazolinediones can be significantly modulated by introducing substituents onto the core structure. The nitrogen atoms at the N1 and N3 positions are common sites for functionalization. acs.org
The alkylation or arylation of the nitrogen atoms of the this compound scaffold is a key strategy for creating diverse chemical libraries. However, the derivatization of N-unsubstituted quinazolinediones can present challenges regarding regioselectivity between the two nitrogen atoms. acs.org
N1-Substitution : Selective substitution at the N1 position has been demonstrated. For example, 6-Methoxy-1-methylquinazoline-2,4(1H,3H)-dione was synthesized in 86% yield via a one-pot reaction starting from 2-amino-N-methyl-5-methoxybenzamide. nih.govacs.org Direct alkylation of a pre-formed N3-substituted quinazolinedione at the N1 position has also been reported as a viable strategy. acs.orgarabjchem.org
N3-Substitution : Many synthetic routes are designed to directly install a substituent at the N3 position by choosing an appropriately substituted amine or isocyanate during the initial cyclization step. organic-chemistry.orgkoreascience.kr
N1,N3-Disubstitution : The synthesis of N1,N3-disubstituted quinazoline-2,4-diones is also a common objective. nih.gov This can be achieved through sequential alkylation or by starting with a primary amine that becomes the N3 substituent, followed by alkylation at the N1 position. arabjchem.org For instance, quinazoline-2,4(1H,3H)-dione can be treated with ethyl chloroacetate (B1199739) in the presence of a base to achieve N,N'-dialkylation. mdpi.com
Examples of N-Substituted this compound Derivatives
| Product | Position(s) Substituted | Reagents/Method | Reference |
|---|---|---|---|
| 6-Methoxy-1-methylquinazoline-2,4(1H,3H)-dione | N1 | 2-Amino-N-methyl-5-methoxybenzamide, (Boc)₂O, DMAP | nih.govacs.org |
| 3-Benzyl-1-(4-(trifluoromethyl)benzyl)quinazolin-2,4(1H,3H)-diones | N1, N3 | Sequential reaction with isocyanate and then benzyl (B1604629) chloride | arabjchem.org |
Modifications at the Methoxy (B1213986) Group (Position 6)
The methoxy group at position 6 of the quinazoline-2,4-diol core serves as a key site for functional group interconversion, primarily through demethylation reactions. This transformation is crucial for the synthesis of hydroxylated derivatives, which can act as precursors for further functionalization.
One common method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids like boron tribromide (BBr₃) in an appropriate solvent such as dichloromethane. Another approach involves the use of methanesulfonic acid, sometimes in the presence of methionine, which offers a selective demethylation method. researchgate.netnewdrugapprovals.org The cleavage of the methyl ether bond can also be achieved using reagents like Me₃SiSNa in 1,3-dimethyl-2-imidazolidinone (B1670677) at elevated temperatures. researchgate.net These reactions proceed via nucleophilic attack on the methyl group of the protonated or Lewis acid-coordinated ether.
The selective cleavage of one methoxy group over others in a molecule can be influenced by neighboring functional groups. For instance, a carbonyl group ortho to a methoxy group can direct selective demethylation at that position when using reagents like aluminum chloride (AlCl₃). nih.gov
Substitutions on the Quinazoline (B50416) Ring System
The quinazoline ring system of this compound is susceptible to various electrophilic substitution reactions, allowing for the introduction of a diverse range of functional groups.
Halogenation: The quinazoline nucleus can be halogenated at various positions. For instance, treatment of quinazoline-2,4-dione derivatives with halogenating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅) can introduce chloro groups, typically at the 4-position, converting the diol to a dichloroquinazoline. google.comgoogle.comgoogle.com Bromination can also be achieved, for example, to produce 6-bromo derivatives. thieme-connect.de
Nitration: Nitration of the quinazoline ring generally occurs on the benzene portion. The use of a mixture of concentrated sulfuric acid and fuming nitric acid can lead to the introduction of a nitro group, often at the 6-position, depending on the existing substituents. thieme-connect.dethieme-connect.de
Alkylation: Alkylation of the quinazoline-2,4-diol system can occur at the nitrogen atoms. The regioselectivity of N-alkylation versus O-alkylation is a key consideration. Studies on related quinazolin-4-ones have shown that N-alkylation is often favored under various conditions. juniperpublishers.comjuniperpublishers.com For example, alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate or benzyl chloride has been shown to yield the corresponding N-alkylated products. juniperpublishers.com
Regioselective Transformations and their Mechanistic Insights
Regioselectivity is a critical aspect of the chemical transformations of this compound and its derivatives. The inherent electronic properties of the quinazoline ring system dictate the preferred sites of reaction.
In nucleophilic substitution reactions of haloquinazolines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. researchgate.net This is attributed to the electron-withdrawing effect of the adjacent nitrogen atom. This regioselectivity allows for the sequential and controlled introduction of different nucleophiles at these positions. For example, 2,4-dichloro-6-methoxy-quinazoline can be selectively reacted with an amine at the C4 position. nih.gov
The regioselectivity of alkylation (N- vs. O-alkylation) is influenced by factors such as the alkylating agent, the base used, and the solvent. In many cases, N-alkylation is the predominant pathway observed for quinazolinones. juniperpublishers.com The mechanism for N-alkylation involves the deprotonation of the amide nitrogen followed by nucleophilic attack on the alkyl halide.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for quinazolinediones. These "green" approaches aim to minimize waste, avoid toxic reagents, and reduce energy consumption.
One notable green method is the one-pot synthesis of quinazoline-2,4-diones from anthranilic acid derivatives and urea using water as the solvent. oup.comoup.comjst.go.jp This method is simple, safe, and often produces high yields of the desired product without the need for a catalyst. oup.comoup.com The reaction can be scaled up, making it suitable for industrial applications. jst.go.jp
Another green approach involves the use of carbon dioxide (CO₂) as a C1 source for the synthesis of the quinazolinedione core. Metal-free reactions of o-aminobenzamides with CO₂ at atmospheric pressure and room temperature have been developed, offering a sustainable alternative to traditional methods that often employ toxic reagents like phosgene (B1210022) or its derivatives. organic-chemistry.org
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, also represent a green strategy. A DMAP-catalyzed domino reaction of 2-aminobenzoic acids with α-chloroaldoxime O-methanesulfonates provides quinazolinediones under mild, one-pot conditions, avoiding high temperatures and toxic reagents. organic-chemistry.org
Advanced Synthetic Techniques for Novel this compound Analogues
To accelerate the discovery of novel quinazolinedione-based compounds, advanced synthetic techniques such as microwave-assisted synthesis and flow chemistry are being increasingly employed.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for the rapid synthesis of quinazolinediones. oup.comoup.com This technique often leads to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov
The one-pot synthesis of 2,4-(1H,3H)-quinazolinediones from anthranilic acids and urea can be efficiently carried out under microwave irradiation in water, providing a fast and environmentally friendly method. oup.comoup.com Microwave-assisted synthesis has also been successfully applied to the preparation of various substituted quinazoline derivatives, demonstrating its versatility in generating libraries of compounds for biological screening. nih.govrsc.orgresearchgate.neteurjchem.com
Flow Chemistry Applications
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. cam.ac.uk While specific examples for the synthesis of this compound using flow chemistry are not extensively documented, the principles of this technology are well-suited for the production of quinazolinediones and their analogues.
The ability to handle reactive intermediates and hazardous reagents safely makes flow chemistry an attractive option for many of the transformations involved in quinazoline chemistry. cam.ac.uk The development of flow-based methods could lead to more efficient and reproducible syntheses of this compound and its derivatives in the future.
Pharmacological and Biological Activity of 6 Methoxyquinazoline 2,4 Diol and Its Derivatives
Quinazoline-2,4-diones as a Privileged Scaffold for Bioactivity
The quinazoline-2,4-dione moiety is considered a "privileged structure" in drug discovery. nih.gov This designation is attributed to its ability to serve as a versatile framework for the development of ligands for a variety of biological targets. The stability of the quinazoline (B50416) ring system, coupled with the relative ease of its synthesis, has made it an attractive starting point for the creation of diverse molecular libraries. nih.gov
Nitrogen-containing heterocycles often exhibit significant biological activity due to their structural similarities to naturally occurring molecules. nih.gov The quinazoline-2,4-dione scaffold is no exception and is a core component of over 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. nih.gov This natural prevalence underscores its evolutionary selection as a biologically relevant motif.
The lipophilic nature of the quinazolinone core is another advantageous feature, as it can facilitate crossing of the blood-brain barrier, making these compounds suitable for targeting the central nervous system. nih.gov The diverse pharmacological activities associated with quinazoline-2,4-dione derivatives include anticancer, antimicrobial, antimalarial, antiviral, and antidiabetic properties. mdpi.com
Anticancer Research and 6-Methoxyquinazoline-2,4-diol Analogues
The quinazoline-2,4-dione scaffold has been extensively investigated for its anticancer potential. researchgate.netnih.gov Numerous derivatives have been synthesized and evaluated, demonstrating a broad spectrum of antitumor activities. The introduction of various substituents at different positions of the quinazoline ring allows for the fine-tuning of their biological effects.
Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) by Quinazoline Derivatives
Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of RTK activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The quinazoline scaffold has proven to be a highly effective framework for the development of RTK inhibitors. ekb.eg
Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline core is a key feature of several FDA-approved EGFR inhibitors, such as gefitinib (B1684475). nih.govscielo.br These inhibitors typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote tumor growth. spandidos-publications.com Research has shown that 6-nitro-4-substituted quinazoline derivatives can exhibit potent EGFR inhibitory activity. nih.gov For instance, certain 2,4,6-trisubstituted quinazoline derivatives have been designed and synthesized as EGFR inhibitors, with some compounds showing superior inhibitory activity compared to gefitinib. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key regulators of this process. Quinazoline derivatives have been successfully developed as VEGFR inhibitors. nih.gov Vandetanib, a quinazoline-based multi-targeted kinase inhibitor that targets VEGFR-2, is approved for the treatment of late-stage medullary thyroid cancer. nih.gov A series of novel N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed as VEGFR-2 inhibitors, with one compound, SQ2, showing potent cytotoxic and VEGFR-2 kinase inhibition activity. nih.gov
Poly(ADP-ribose) Polymerase (PARP) Inhibition by 6-Methoxyquinazoline-2,4-dione Derivatives
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.
The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to develop potent PARP inhibitors. rsc.orgnih.gov Novel derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been shown to be potent inhibitors of both PARP-1 and PARP-2. rsc.orgresearchgate.net One study reported the discovery of quinazoline-2,4(1H,3H)-dione derivatives as highly potent and selective PARP-2 inhibitors. nih.govresearchgate.net Specifically, compound 11a from this series was identified as the most selective PARP-2 inhibitor with high potency. nih.govresearchgate.net Another series of quinazoline-2,4(1H,3H)-dione derivatives containing a piperizinone moiety yielded potent PARP-1/2 inhibitors with significant in vivo antitumor activity. nih.gov
Aurora Kinase Inhibition by Substituted Quinazoline Derivatives
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, making them attractive targets for anticancer drug development. mdpi.com Many aurora kinase inhibitors incorporate the quinazoline ring structure. mdpi.com
Substituted quinazoline derivatives have been developed as potent inhibitors of Aurora kinases. For example, a series of quinazolines with a substituted aminothiazole at the C4 position demonstrated potent Aurora A and B inhibitory activity with excellent selectivity. researchgate.net Another study reported on a quinazoline derivative, BPR1K871 , as a potent dual inhibitor of FLT3 and Aurora kinase A (AURKA). nih.gov Furthermore, quinazoline derivatives have been designed through molecular hybridization to inhibit Aurora kinases A and B in the nanomolar range. scielo.br
JAK/STAT Pathway Modulation and JAK2 Inhibition
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and apoptosis. researchgate.net Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and inflammatory disorders. worktribe.com
Quinazoline derivatives have been identified as inhibitors of the JAK/STAT pathway. spandidos-publications.com Some quinazoline derivatives have been shown to exert their antitumor activity by inhibiting JAK2/STAT3 activation. spandidos-publications.com While some quinazolines are known to block EGFR activity, docking studies suggest they can also interact with the active site of JAK2 and selectively block its activity. spandidos-publications.com A series of novel quinazoline derivatives have been developed as potent pan-JAK inhibitors, with one compound exhibiting significant reduction in joint swelling in a collagen-induced arthritis model. nih.gov The development of next-generation JAK2 inhibitors, including type II and pseudokinase inhibitors, is an active area of research for the treatment of myeloproliferative neoplasms. nih.gov
Cytotoxicity Profiles in Cancer Cell Lines
The anticancer potential of this compound analogues and other quinazoline derivatives has been evaluated in various cancer cell lines. The cytotoxic activity is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%.
A series of 6,7-disubstituted-3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their in vitro cytotoxicity against three human cancer cell lines. researchgate.net One of the most active compounds, 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione (7) , demonstrated significant activity against HUH-7, MCF-7, and HCT-116 cell lines. researchgate.net
Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety, designed as PARP-1/2 inhibitors, also displayed strong cytotoxicity in the MX-1 breast cancer cell line. researchgate.net Specifically, compounds 10 and 11 from this series showed potent activity both as single agents and in combination with temozolomide. researchgate.net
A novel series of 1‐benzylquinazoline‐2,4(1H,3H)‐dione (B5365651) derivatives were evaluated for their anticancer activity against HepG2, HCT‐116, and MCF‐7 cells, with several compounds showing potent growth inhibitory effects. researchgate.net
The table below summarizes the cytotoxicity data for selected quinazoline derivatives.
| Compound Name/Reference | Cancer Cell Line | IC50 (µM) |
| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione (7) researchgate.net | HUH-7 (Liver) | 2.5 |
| MCF-7 (Breast) | 6.8 | |
| HCT-116 (Colon) | 4.9 | |
| Compound 10 (quinazoline-2,4(1H,3H)-dione derivative) researchgate.net | MX-1 (Breast) | < 3.12 |
| Compound 11 (quinazoline-2,4(1H,3H)-dione derivative) researchgate.net | MX-1 (Breast) | 3.02 |
| SQ2 (N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative) nih.gov | HT-29 (Colon) | 3.38 |
| COLO-205 (Colon) | 10.55 | |
| 11b (1‐benzylquinazoline‐2,4(1H,3H)‐dione derivative) researchgate.net | HepG2 (Liver) | 9.16 |
| HCT-116 (Colon) | 5.69 | |
| MCF-7 (Breast) | 5.27 | |
| 11c (1‐benzylquinazoline‐2,4(1H,3H)‐dione derivative) researchgate.net | HepG2 (Liver) | 9.39 |
| HCT-116 (Colon) | 6.87 | |
| MCF-7 (Breast) | 5.80 | |
| 11e (1‐benzylquinazoline‐2,4(1H,3H)‐dione derivative) researchgate.net | HepG2 (Liver) | 9.32 |
| HCT-116 (Colon) | 6.37 | |
| MCF-7 (Breast) | 5.67 |
Antimicrobial and Antibacterial Activities
Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been identified as a promising class of antimicrobial agents. nih.govnih.gov Research has focused on synthesizing novel analogs to combat the growing problem of bacterial resistance to existing drugs like fluoroquinolones. nih.govnih.gov Studies have demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
Inhibition of Bacterial Gyrase and DNA Topoisomerase IV
Quinazoline-2,4(1H,3H)-dione derivatives are recognized as inhibitors of two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, repair, and segregation. acs.orgresearchgate.net By targeting these enzymes, the compounds disrupt vital cellular processes, leading to bacterial cell death. acs.org
DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive bacteria. nih.gov Some quinazolinedione derivatives exhibit dual inhibitory activity against both enzymes, which can be advantageous in providing broad-spectrum antibacterial coverage and potentially slowing the development of resistance. acs.orgdiva-portal.org The mechanism of action is similar to that of fluoroquinolones, where the inhibitors stabilize the enzyme-DNA cleavage complex, leading to lethal double-strand breaks in the bacterial chromosome. nih.govresearchgate.net
Structure-Activity Relationships for Antimicrobial Efficacy
The antimicrobial potency of quinazoline-2,4-dione derivatives is highly dependent on the nature and position of substituents on the quinazoline core. nih.govacs.org Structure-activity relationship (SAR) studies aim to optimize the antibacterial efficacy by modifying the scaffold.
Key findings from SAR studies include:
Substitutions at N-1 and N-3 positions: Modifications at these positions are critical for activity. nih.gov For instance, the introduction of heterocyclic rings, such as oxadiazole or triazole, at these positions has been shown to enhance antibacterial potency. nih.gov
Substitution at the 8-position: An 8-methoxy group has been explored in derivatives to improve the ratio of minimum inhibitory concentrations (MICs) in gyrase-resistant mutants compared to wild-type strains. researchgate.net
Acylthiourea and Pyrazole (B372694) Moieties: Incorporating acylthiourea and pyrazole moieties into the quinazolin-2,4-dione structure has been shown to yield compounds with significant DNA gyrase inhibitory activity. rsc.org
Table 1: Antimicrobial Activity of Selected Quinazoline-2,4-dione Derivatives
| Compound | Modifications | Target Organism(s) | Activity/Potency | Reference(s) |
|---|---|---|---|---|
| Compound 13 | Triazole moieties at N-1 and N-3 | Escherichia coli | Inhibition zone of 15 mm, MIC of 65 mg/mL | nih.gov |
| Compound 15 | - | Gram-positive and Gram-negative strains | Broad bioactive spectrum | nih.gov |
| 8-Methyl-quinazoline-2,4-dione | 8-Methyl group | Wild-type and mutant topoisomerase IV | High potency and efficacy | acs.org |
| Acylthiourea derivative II | Acylthiourea moiety | S. aureus DNA gyrase | IC₅₀ of 14.59 µM | rsc.org |
| Pyrazole derivative | Pyrazole moiety | B. subtilis DNA gyrase | IC₅₀ of 0.25 µM | rsc.org |
Antiviral Research, including HIV Entry Inhibition
The quinazoline scaffold has also been investigated for its antiviral properties, particularly in the context of inhibiting human immunodeficiency virus (HIV) entry into host cells. rsc.orgnih.gov
CXCR4 Antagonism by Quinazoline-Based Compounds
CXCR4 is a chemokine receptor that, along with the CD4 receptor, acts as a co-receptor for the entry of T-tropic (X4) strains of HIV-1 into T-lymphocytes. nih.govmdpi.com Antagonists of the CXCR4 receptor can block this entry pathway, making them a target for anti-HIV drug development. nih.govmdpi.com
Several quinazoline-based compounds have been developed and identified as potent CXCR4 antagonists. nih.gov SAR studies have shown that substituents on the quinazoline ring significantly influence binding affinity and anti-HIV activity. For example, the addition of a methoxy (B1213986) group to the quinazoline core was found to increase CXCR4 binding affinity by 4- to 5-fold in certain derivatives. nih.gov This enhancement is thought to be due to the methoxy group inducing a favorable conformational change in the molecule for interaction with CXCR4 and increasing the electron density of the compound. nih.gov
Mechanism of Action in HIV-1 Entry Inhibition
The primary mechanism of anti-HIV action for these quinazoline-based compounds is the competitive antagonism of the CXCR4 co-receptor. nih.govmdpi.com By binding to CXCR4, these antagonists prevent the viral envelope glycoprotein (B1211001) gp120 from interacting with the co-receptor, a crucial step in the fusion of the viral and cellular membranes. nih.gov This blockade of the gp120-CXCR4 interaction effectively inhibits the entry of X4-tropic HIV-1 strains into host cells. nih.gov
Beyond CXCR4 antagonism, other quinazolinone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a site on the HIV-1 reverse transcriptase enzyme to inhibit its function. nih.gov Additionally, other related scaffolds, like 6-aryl-2,4-dioxo-5-hexenoic acids, have been shown to inhibit HIV-1 integrase, another essential viral enzyme. nih.govmdpi.com
Table 2: Anti-HIV Activity of Selected Quinazoline-Based CXCR4 Antagonists
| Compound | Modification(s) | Target | Activity/Potency | Reference(s) |
|---|---|---|---|---|
| Compound 9 | Methoxy group at R¹ position, terminal cyclohexyl ring | CXCR4 | 4-5 fold increased binding affinity | nih.gov |
| Compound 10 | Methoxy group at R² position, terminal cyclohexyl ring | CXCR4 | Potent anti-HIV activity, high binding affinity | nih.gov |
| Compound 12 | Methoxy group at R¹ position, terminal cycloheptyl ring | CXCR4 | 4-5 fold increased binding affinity | nih.gov |
| Compound 13 | Methoxy group at R² position, terminal cycloheptyl ring | CXCR4 | 4-5 fold increased binding affinity | nih.gov |
| L-738,372 | 6-Chloro, 4-cyclopropyl, 4-((2-pyridyl)-ethynyl) | HIV-1 Reverse Transcriptase | Ki of 140 nM | nih.gov |
Other Reported Biological Activities of Quinazoline-2,4-dione Scaffolds
The versatile quinazoline-2,4-dione scaffold has been associated with a broad spectrum of other biological activities beyond its antimicrobial and antiviral properties. nih.govmdpi.com The structural diversity achievable through substitution on the quinazoline ring system has allowed for the development of compounds with various pharmacological effects. rsc.orgsemanticscholar.org
These reported activities include:
Anticancer: Numerous quinazoline derivatives have been investigated as anticancer agents. nih.govrsc.org
Anti-inflammatory: The scaffold has been explored for its potential to yield anti-inflammatory compounds. nih.govresearchgate.net
Anticonvulsant: Certain derivatives have shown anticonvulsant properties. nih.govrsc.org
Antihypertensive: The quinazoline structure is present in some antihypertensive agents. nih.gov
Antidiabetic: Some 3-substituted quinazoline-2,4-diones have been evaluated for their potential as antidiabetic agents through the inhibition of alpha-amylase and alpha-glucosidase. mdpi.com
Antioxidant: Antioxidant properties have also been reported for this class of compounds. nih.govmdpi.com
Enzyme Inhibition: Besides bacterial topoisomerases, derivatives have been found to inhibit other enzymes like phosphodiesterase (PDE) 4 and cyclin-dependent kinase 5 (CDK5). nih.gov
This wide range of activities underscores the importance of the quinazoline-2,4-dione scaffold as a "privileged structure" in medicinal chemistry, providing a robust framework for the design and development of new therapeutic agents. nih.govnih.gov
Antihypertensive Activity
Derivatives of 6-methoxyquinazoline (B1601038) have been investigated for their potential as antihypertensive agents, primarily through their action as α1-adrenoceptor antagonists. Research has focused on derivatives of 6,7-dimethoxyquinazoline, which includes the 6-methoxy substitution.
A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized and evaluated for their ability to lower blood pressure in spontaneously hypertensive rats. nih.gov Several propanediamine derivatives within this series demonstrated significant antihypertensive effects when administered orally. nih.gov One of the most potent compounds identified was Alfuzosin, which showed high selectivity for peripheral α1-postjunctional adrenoceptors. nih.gov
In another study, a series of 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and screened for antihypertensive properties. researchgate.net The research indicated that replacing the furoylpiperazine moiety of the well-known antihypertensive drug Prazosin (B1663645) with a substituted piperidine (B6355638) group could maintain or even enhance blood pressure-lowering activity. researchgate.net The nature of the substituent on the piperidine ring was found to be crucial in determining both the potency and the duration of the hypotensive effect. researchgate.net Several of these new compounds were found to be as potent as Prazosin, and at higher doses, two compounds were even more efficacious in conscious spontaneously hypertensive rats. researchgate.net
| Derivative Class | Key Findings | Model | Reference |
| N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines | Propanediamine derivatives showed good antihypertensive activity. Alfuzosin was identified as a highly selective α1-adrenoceptor antagonist. | Spontaneously hypertensive rats | nih.gov |
| 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Substituents on the piperidine ring significantly influenced potency and duration. Some compounds were as potent or more efficacious than Prazosin. | Normotensive and spontaneously hypertensive rats | researchgate.net |
Antidiabetic Activity
The therapeutic potential of quinazoline derivatives extends to metabolic disorders, including type 2 diabetes. Research has explored their mechanism of action, often focusing on the inhibition of enzymes such as α-glucosidase, which plays a key role in carbohydrate digestion and glucose absorption.
A study on 2,3-dihydroquinazolin-4(1H)-ones, derived from the reaction of aromatic aldehydes and anilines, demonstrated significant antidiabetic effects. nih.gov When administered to diabetic mice, several of these quinazoline derivatives caused a dose-dependent reduction in blood glucose levels. nih.gov Furthermore, these compounds exhibited potent α-glucosidase inhibitory activity in vitro, with some derivatives showing stronger inhibition than the standard drug, acarbose. nih.gov Another investigation into 3-methylquinazolin-4(3H)-one derivatives also reported a significant blood glucose-lowering effect in animal models after oral administration. researchgate.net
| Derivative Class | Key Findings | Model | Reference |
| 2,3-Dihydroquinazolin-4(1H)-ones | Caused a significant, dose-dependent reduction in blood sugar. Showed potent α-glucosidase inhibitory activity. | Diabetic mice | nih.gov |
| 3-Methylquinazolin-4(3H)-one derivatives | Exhibited a significant blood glucose-lowering effect after several hours post-dosing. | Animal models | researchgate.net |
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new therapeutic agents. Quinazoline derivatives have been identified as a promising class of compounds in the search for novel antimalarials.
Extensive research has been conducted on 6,7-dimethoxyquinazoline-2,4-diamines. researchgate.netresearchgate.net Since 2014, approximately 150 different compounds in this class have been synthesized and evaluated through structure-activity relationship studies, leading to the discovery of potent drug leads. researchgate.netresearchgate.net One standout compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), exhibited high antimalarial activity, marking it as a promising candidate for further development. researchgate.net The 4-aminoquinazoline scaffold is considered a privileged structure, and methods to synthesize 2,4-diaminoquinazolines are well-documented for various therapeutic applications. researchgate.net
Additionally, hybrid molecules incorporating the quinazolin-2,4-dione core have been explored. mdpi.com In silico molecular docking studies suggest that these derivatives can target the Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH), an essential enzyme for the parasite's growth. mdpi.com
| Derivative Class | Key Findings | Target/Mechanism | Reference |
| 6,7-Dimethoxyquinazoline-2,4-diamines | Compound SSJ-717 showed high antimalarial activity. | Not specified | researchgate.netresearchgate.net |
| Quinazolin-2,4-dione hybrid molecules | Showed high binding affinity in docking studies. | Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH) | mdpi.com |
Anti-inflammatory Activity
Quinazolinone derivatives have demonstrated significant potential as anti-inflammatory agents. The structural versatility of the quinazoline ring allows for modifications that can modulate inflammatory pathways.
One study focused on the synthesis of 3-Amino-6-methoxy-2-methyl-4H-benzo[d] nih.govnih.govoxazin-4-one and its conversion to 3-Amino-6-methoxy-2-methyl-3H-quinazolin-4-one. nih.gov When evaluated for in-vivo anti-inflammatory activity using a carrageenan-induced rat paw edema model, these compounds showed promising results. nih.gov Notably, the synthesized quinazolinone derivatives exhibited higher anti-inflammatory activity than the standard drug, Indomethacin. nih.gov
Further research into 2,3,6-trisubstituted quinazolinone derivatives also revealed anti-inflammatory properties, with compounds showing a variable activity range of 10.28–53.33% in screening assays. mdpi.com
| Compound/Derivative Class | Key Findings | Model | Reference |
| 3-Amino-6-methoxy-2-methyl-3H-quinazolin-4-one | Exhibited higher anti-inflammatory activity than the standard drug Indomethacin. | Carrageenan-induced rat paw edema | nih.gov |
| 2,3,6-Trisubstituted quinazolinones | Displayed a variable but present range of anti-inflammatory activity (10.28–53.33%). | Not specified | mdpi.com |
Xanthine (B1682287) Oxidase Inhibition and Antioxidant Properties
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. XO is also a source of reactive oxygen species (ROS), linking it to oxidative stress. nih.gov Inhibiting XO is a key therapeutic strategy for managing these conditions.
A study involving 5,6-dihydropyrazolo/pyrazolo[1,5-c]quinazoline derivatives was the first to rationally design, synthesize, and evaluate this class for in vitro XO inhibitory activity. researchgate.net Several of the synthesized compounds were found to be significantly active against XO, with compound 6g emerging as the most potent inhibitor, showing activity comparable to the standard drug allopurinol. researchgate.net Molecular docking simulations indicated that this compound binds effectively to the active site of the XO enzyme. researchgate.net
The antioxidant potential of quinazoline derivatives is often linked to their ability to inhibit XO and scavenge free radicals. Plant extracts containing polyphenolic compounds, which can share structural similarities with synthetic heterocyclic compounds, have been shown to possess both XO inhibitory and antioxidant activities. researchgate.net
| Derivative Class | Key Findings | Target | Reference |
| 5,6-Dihydropyrazolo/pyrazolo[1,5-c]quinazolines | Several compounds showed significant XO inhibitory activity. Compound 6g was the most potent, comparable to allopurinol. | Xanthine Oxidase (XO) | researchgate.net |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For quinazoline derivatives, SAR studies have been crucial in optimizing their therapeutic properties.
Impact of Methoxy Group on Biological Activity
The methoxy group (-OCH3) is a common substituent in medicinal chemistry that can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com Its presence on the quinazoline scaffold has been shown to be important for a range of biological activities.
In the context of anticancer activity, the position of the methoxy group is critical. A review of antimetastatic compounds highlighted that a quinoline (B57606) ring (a related heterocyclic structure) with a C-6 methoxy group substitution contributes significantly to the inhibition of cancer cell migration and invasion. Similarly, studies on pyrimido[4,5-c]quinolin-1(2H)-one derivatives, which also contain a quinoline-like core, found that methoxy substituents played a crucial role in their antimigratory and cytotoxic activities. Specifically, 2-methoxy and 2,4-dimethoxy substitutions enhanced the antimigratory activity in a series of 9-methoxy-substituted compounds.
For the inhibition of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy, 6,7-dimethoxy substitution on the quinazoline core was found to be favorable. This substitution pattern is believed to cause a slight deviation of the quinazoline core within the EGFR active site, leading to more effective binding. The electron-donating nature of the methoxy group often results in unique effects that can enhance ligand-target binding and improve physicochemical properties. mdpi.com
Role of Substituents at Various Positions (e.g., R1, R2, R3) on Efficacy and Selectivity
The pharmacological profile of quinazoline derivatives can be finely tuned by the introduction of different functional groups at various positions of the heterocyclic ring. Structure-activity relationship (SAR) studies have demonstrated that modifications at positions R1, R2, and R3 of the quinazoline core are critical in determining the biological activity and selectivity of the resulting compounds.
Research into a series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives, which share a core structure with this compound, has provided insights into the influence of substituents. In one study, the introduction of N,N-dialkylamino moieties at the N1 and N3 positions (corresponding to R1 and R3) was investigated for its impact on antimicrobial and anticancer activities. The starting material, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, was reacted with various chloroalkylamines to yield a series of derivatives. ptfarm.pl
The cytotoxic properties of two such derivatives were evaluated against different cell lines, revealing that the nature of the alkylamine substituents plays a crucial role in their activity. For instance, the derivative with N,N-diethylaminoethyl substituents (Compound IV) generally exhibited greater cytotoxicity compared to the derivative with N,N-dimethylaminoethyl groups (Compound II), as indicated by their lower IC50 values. ptfarm.pl However, these compounds also showed toxicity towards normal cells, which underscores the challenge of achieving selective anticancer activity. ptfarm.pl
The following interactive data table summarizes the cytotoxic activity of these selected 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives.
| Compound | Substituent at N1 and N3 | Cell Line | IC50 (48h) |
| II | 2-(Dimethylamino)ethyl | HeLa | > 1 mM |
| II | 2-(Dimethylamino)ethyl | K562 | 400 µM |
| II | 2-(Dimethylamino)ethyl | HUVEC | 200 µM |
| IV | 2-(Diethylamino)ethyl | HeLa | 600 µM |
| IV | 2-(Diethylamino)ethyl | K562 | 300 µM |
| IV | 2-(Diethylamino)ethyl | HUVEC | 100 µM |
Data sourced from a study on 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. ptfarm.pl
Broader studies on the quinazoline scaffold have consistently highlighted the importance of substituents in modulating pharmacological effects. For instance, in other classes of quinazoline derivatives, substitutions at the 2- and 3-positions have been shown to be pivotal for their anticonvulsant, anti-inflammatory, and antimicrobial activities. researchgate.net Similarly, for 4-aminoquinazoline derivatives acting as opioid receptor like-1 (ORL1) antagonists, specific substitutions were found to be key for high affinity and selectivity. nih.gov These findings suggest that for this compound derivatives, careful selection of substituents at the R1, R2, and R3 positions is a critical strategy for optimizing their therapeutic potential.
Conformational Analysis and Receptor Binding
The three-dimensional structure, or conformation, of a molecule is a determining factor in its ability to bind to a biological target, such as a receptor or an enzyme. Conformational analysis, therefore, plays a vital role in understanding the mechanism of action of pharmacologically active compounds and in the design of new, more potent, and selective drugs.
For quinazoline derivatives, molecular modeling and conformational analysis are employed to elucidate the structural features that govern their interaction with biological receptors. These studies help in understanding how the molecule fits into the binding pocket of a target protein and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are crucial for its activity.
While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from research on related compounds. For example, in the development of 4-aminoquinazoline derivatives as ORL1 antagonists, molecular modeling was instrumental in clarifying the structural factors that contribute to their high affinity and selectivity. nih.gov These models can reveal the preferred orientation of the quinazoline core and its substituents within the receptor's binding site.
In a broader context, conformational analysis of other complex molecules, such as naltrexol derivatives, has shown a strong correlation between the preferred conformation of the molecule and its binding affinity to opioid receptors. researchgate.net Such studies often involve the use of computational methods to calculate the energy of different conformers and to simulate the docking of the molecule into the active site of the receptor. The insights gained from these analyses are invaluable for the rational design of new derivatives with improved pharmacological profiles. It is proposed that such computational approaches would be equally beneficial in understanding the structure-activity relationships of this compound derivatives and in guiding the synthesis of new analogues with enhanced efficacy and selectivity.
Advanced Research Topics and Future Directions
Computational Chemistry and Molecular Modeling Studies
Computational methods are essential for predicting and understanding the molecular behavior of 6-Methoxyquinazoline-2,4-diol. These in silico techniques provide profound insights into its interactions with biological targets, reactivity, and potential for development as a therapeutic agent.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the quinazoline-2,4-dione scaffold, which is the core of this compound, docking studies have been instrumental in identifying potential biological targets and optimizing ligand binding.
Researchers have employed molecular docking to investigate the interaction of quinazoline-2,4-dione derivatives with a variety of protein targets. For instance, these compounds have been docked into the active sites of enzymes like Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a target for anti-malarial drugs, and acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. frontiersin.orgmdpi.comnih.gov In a study targeting bacterial topoisomerase IV, a quinazoline-2,4-dione compound was shown to interact with key residues in the ParE subunit, with its C7 group amine forming hydrogen bonds with the backbone carbonyl of an arginine and with a glutamate residue. uiowa.edu These simulations help in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity of the ligand. The binding energies calculated from these simulations provide a quantitative measure of the stability of the protein-ligand complex.
Table 1: Examples of Molecular Docking Studies on Quinazoline-2,4-dione Scaffolds
| Target Protein | PDB ID | Therapeutic Area | Key Interactions Noted |
|---|---|---|---|
| Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) | 1tv5 | Antimalarial | Analysis of binding modes within the active site. frontiersin.org |
| Human Acetylcholinesterase (hAChE) | Not Specified | Alzheimer's Disease | Binding poses within the active site gorge were analyzed. mdpi.com |
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity of molecules like this compound. These methods are used to calculate various molecular properties and electronic structure details that govern how a molecule will behave in a chemical reaction.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. Other calculated descriptors such as electronegativity (χ), chemical hardness (η), and global softness (σ) provide further insights into the molecule's reactivity profile. These theoretical predictions help in understanding reaction mechanisms and designing new synthetic pathways.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a crucial aspect of ligand-based drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the quinazoline (B50416) scaffold, pharmacophore models have been developed to identify novel compounds with desired biological activity.
The process involves identifying the key chemical features of a set of known active molecules, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. These features are then mapped into a 3D arrangement, creating a pharmacophore model. This model serves as a 3D query for screening large compound databases to find new molecules that match the pharmacophore and are therefore likely to be active. This approach has been successfully applied to quinazoline derivatives to discover new inhibitors for various protein targets.
Crystallographic Studies of this compound Complexes
X-ray crystallography provides definitive, high-resolution three-dimensional structural information of molecules and their complexes with proteins. While a crystal structure for this compound itself is not publicly available, analysis of co-crystal structures of closely related quinazoline-2,4-dione derivatives provides invaluable insights into their interaction with biological targets.
Protein-Ligand Co-crystal Structure Analysis
The analysis of protein-ligand co-crystal structures is fundamental to structure-based drug design. It allows for the direct visualization of how a ligand binds to its target protein at an atomic level. Several co-crystal structures of quinazoline-2,4-dione derivatives complexed with various enzymes have been deposited in the Protein Data Bank (PDB).
For example, a derivative has been co-crystallized with Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), revealing an allosteric binding site. nih.govacs.org Another example is the co-crystal structure with petunia DAD2, a strigolactone receptor, where the quinazoline-2,4-dione antagonist was found to fully occupy the binding cavity with excellent shape complementarity. portlandpress.com These structures are crucial for validating computational models and guiding the rational design of more potent and selective inhibitors.
Table 2: Representative PDB Entries for Quinazoline-2,4-dione Derivatives in Complex with Proteins
| PDB ID | Protein Target | Ligand | Resolution (Å) |
|---|---|---|---|
| 8WK2 | AtHPPD-F419Y | 1,5-dimethyl-3-(2-methylphenyl)-6-(2-oxidanyl-6-oxidanylidene-cyclohexen-1-yl)carbonyl-quinazoline-2,4-dione | 1.81 rcsb.org |
| Not Specified | Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) | Xanthine (B1682287) derivative with a quinazoline-2,4-dione moiety | 2.13 acs.org |
Elucidation of Binding Modes and Interaction Mechanisms
Co-crystal structures provide the ultimate evidence for the binding mode of a ligand. They reveal the precise orientation of the ligand within the active site and the specific intermolecular interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces, that stabilize the complex.
In the case of the quinazoline-2,4-dione scaffold, crystallographic studies have elucidated diverse binding mechanisms. For instance, the structure of a derivative bound to topoisomerase IV showed a key interaction between the C2-carbonyl of the dione (B5365651) and a ParC arginine residue. uiowa.edu In the complex with the strigolactone receptor DAD2, the binding mode of the quinazoline-2,4-dione antagonist was found to be conserved across different species, with only minor conformational variations. portlandpress.com This detailed structural information is indispensable for understanding the mechanism of action and for designing next-generation molecules with improved affinity and specificity.
Prodrug Strategies for Enhanced Therapeutic Profiles
Prodrug design is a key strategy to overcome pharmacokinetic and pharmacodynamic barriers, such as poor solubility, instability, and lack of target specificity, thereby enhancing the therapeutic profile of a parent drug. For quinazoline derivatives like this compound, which have shown potential as anticancer agents, prodrug strategies are being explored to improve their oral bioavailability and reduce off-target toxicity.
One common approach involves masking the hydroxyl groups of the diol to improve lipophilicity and passive diffusion across cell membranes. These masking groups are designed to be cleaved by specific enzymes that are overexpressed in tumor cells, leading to the localized release of the active drug. This targeted activation minimizes systemic exposure and associated side effects.
Researchers are also investigating the use of carrier-mediated transport systems to improve the delivery of quinazoline-based drugs. By attaching the drug to a molecule that is a substrate for a specific transporter expressed on cancer cells, the uptake of the drug into the target cells can be significantly increased.
Table 1: Examples of Prodrug Strategies for Quinazoline Derivatives
| Prodrug Approach | Targeted Moiety | Rationale | Potential Advantage |
| Esterification | Hydroxyl groups | Increased lipophilicity | Enhanced oral absorption and cell permeability |
| Phosphorylation | Hydroxyl groups | Increased water solubility | Suitability for intravenous administration |
| Amino Acid Conjugation | Diol system | Targeting amino acid transporters | Increased tumor-specific uptake |
| Glycosylation | Hydroxyl groups | Targeting glucose transporters | Enhanced delivery to cancer cells with high glucose metabolism |
These strategies aim to refine the therapeutic window of this compound and its analogues, making them more effective and safer for clinical use.
Combinatorial Chemistry and Library Synthesis of this compound Derivatives
Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. This approach is particularly well-suited for the exploration of the chemical space around the this compound scaffold to identify derivatives with improved biological activity.
Solid-phase synthesis is a powerful technique used in combinatorial chemistry for the efficient production of quinazolinone libraries. nih.gov In this method, the quinazoline core is attached to a solid support (resin), and various building blocks are sequentially added in a controlled manner. This allows for the creation of a large number of different derivatives in a short amount of time. The use of solid-phase synthesis simplifies the purification process, as reagents and byproducts can be easily washed away, leaving the desired compounds attached to the resin. acs.org
The design of these libraries often focuses on modifying specific positions of the quinazoline ring to probe structure-activity relationships (SAR). For this compound, diversity can be introduced at various points, such as the nitrogen atoms of the pyrimidine (B1678525) ring or by functionalizing the methoxy (B1213986) group. High-throughput screening of these libraries against various biological targets can then identify lead compounds for further optimization.
Table 2: Key Steps in Solid-Phase Synthesis of Quinazolinone Libraries
| Step | Description | Purpose |
| Resin Loading | Attachment of the initial building block (e.g., an anthranilic acid derivative) to a solid support. | To facilitate purification and handling. |
| Cyclization | Formation of the quinazolinone ring system. | To create the core scaffold. |
| Diversification | Addition of various chemical moieties at different positions of the scaffold. | To generate a library of diverse compounds. |
| Cleavage | Release of the final compounds from the solid support. | To obtain the purified products for screening. |
The insights gained from screening these combinatorial libraries are invaluable for understanding the SAR of this compound derivatives and for the rational design of more potent and selective therapeutic agents.
Toxicological Profile and Safety Assessment of Quinazoline Derivatives
A thorough understanding of the toxicological profile and a comprehensive safety assessment are critical for the clinical development of any new drug candidate. While specific toxicological data for this compound is not extensively available, the safety profiles of other quinazoline derivatives, particularly those used in cancer therapy, provide valuable insights.
Quinazoline-based drugs, such as the EGFR inhibitors gefitinib (B1684475) and erlotinib (B232), are known to cause dose-limiting toxicities, including skin rash, diarrhea, and interstitial lung disease. These adverse effects are often related to the inhibition of EGFR in healthy tissues. Therefore, a key aspect of the safety assessment of new quinazoline derivatives is to evaluate their selectivity for the intended target over other kinases and receptors.
Preclinical safety assessment typically involves a battery of in vitro and in vivo studies. In vitro assays are used to assess cytotoxicity against various cell lines, genotoxicity, and potential for off-target effects. In vivo studies in animal models are conducted to determine the maximum tolerated dose (MTD), identify potential target organs for toxicity, and evaluate the pharmacokinetic and pharmacodynamic properties of the compound.
For this compound derivatives, it will be crucial to investigate their potential for cardiotoxicity, hepatotoxicity, and myelosuppression, which are common concerns for anticancer agents. Furthermore, understanding the metabolic pathways of these compounds is essential to identify any potentially toxic metabolites.
Drug Repurposing Initiatives for this compound Analogues
Drug repurposing, or finding new uses for existing drugs, is an attractive strategy to accelerate the drug development process and reduce costs. The quinazoline scaffold is present in a number of approved drugs for various indications, making this class of compounds a prime candidate for repurposing initiatives.
A notable example of drug repurposing within the quinazoline family is the investigation of EGFR inhibitors for new therapeutic applications. For instance, erlotinib, a quinazoline-based EGFR inhibitor approved for the treatment of non-small cell lung cancer, has been explored for its potential in treating other cancers and even non-cancerous conditions. This is often driven by the discovery of new biological targets for these drugs or a better understanding of the signaling pathways they modulate.
For analogues of this compound, repurposing efforts could focus on screening them against a wide range of biological targets beyond their initial intended use. This could involve large-scale phenotypic screening or computational approaches to predict new drug-target interactions. Given the diverse biological activities reported for quinazoline derivatives, including anti-inflammatory, antimicrobial, and antiviral effects, there is a high probability of identifying new therapeutic opportunities for these compounds. mdpi.com
Emerging Therapeutic Applications and Target Identification
While quinazolines have been extensively studied as anticancer agents, particularly as kinase inhibitors, emerging research is uncovering new therapeutic applications and biological targets for this versatile scaffold.
One promising new area is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. nih.gov Some quinazoline derivatives have been shown to inhibit key enzymes involved in the pathology of Alzheimer's, such as cholinesterases and beta-secretase (BACE1). nih.gov The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential as central nervous system drugs.
Furthermore, the quinazoline scaffold is being explored for the development of inhibitors of other important enzyme families, such as phosphoinositide 3-kinases (PI3Ks) and poly(ADP-ribose) polymerases (PARPs), which are implicated in various diseases, including cancer and inflammatory disorders.
The identification of new targets for this compound and its analogues will be driven by a combination of computational methods, such as molecular docking and virtual screening, and experimental approaches, including chemical proteomics and high-throughput screening. These efforts will continue to expand the therapeutic potential of this important class of compounds.
Conclusion and Outlook
Summary of Key Research Findings on 6-Methoxyquinazoline-2,4-diol
Research specifically focused on this compound has laid a foundation for its chemical synthesis and characterization. One-pot synthesis methods have been developed, providing an efficient route to produce the compound from 2-aminobenzamides. Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), have been documented, confirming its molecular structure.
While extensive biological screening data for this compound is not widely published, research on related quinazolinone derivatives provides valuable insights. Studies have shown that the substitution of a methoxy (B1213986) group on the aryl ring of quinazolinones can enhance their binding to microtubules. This is a significant finding, as microtubule polymerization is a critical process for cell division, and its inhibition is a key mechanism for several anticancer drugs. The presence of the methoxy group at the 6-position of the quinazoline (B50416) ring in this compound suggests it may share this potential for microtubule interaction.
The broader family of quinazoline-2,4(1H,3H)-diones has been investigated for a range of biological activities, including antimicrobial and anticancer properties. These studies provide a strong rationale for exploring the therapeutic potential of this compound in these areas.
| Property | Data | Reference |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₃ | |
| Appearance | White solid | |
| Melting Point | > 250 °C | |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 11.25 (brs, 1H), 11.00 (brs, 1H), 7.33 (s, 1H), 7.28 (dd, J = 9.0, 2.5 Hz, 1H), 7.12 (d, J = 9.0 Hz, 1H), 3.79 (s, 3H) | |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 162.8, 154.7, 150.1, 135.1, 123.9, 117.0, 114.9, 108.1, 55.6 | |
| ESI-HRMS m/z [M+H]⁺ | Calculated: 193.0608, Found: 193.0615 |
Challenges and Opportunities in Quinazoline-Based Drug Development
The development of drugs based on the quinazoline scaffold is marked by both significant opportunities and notable challenges.
Opportunities:
Broad Spectrum of Biological Activity: Quinazoline and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. This versatility allows for the exploration of quinazoline-based drugs for a multitude of diseases.
Targeted Cancer Therapy: A number of quinazoline derivatives have been successfully developed as targeted anticancer agents, particularly as inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). Drugs such as gefitinib (B1684475) and erlotinib (B232) are prime examples of this success. This provides a well-established precedent for the development of new, highly specific anticancer drugs based on this scaffold.
Development of Hybrid Molecules: The quinazoline nucleus can be combined with other pharmacologically active groups to create hybrid molecules. This approach can lead to compounds with enhanced potency, novel mechanisms of action, or the ability to overcome drug resistance.
Challenges:
Drug Resistance: As with many anticancer agents, the development of resistance is a significant hurdle in the long-term efficacy of quinazoline-based therapies.
Pharmacokinetic Properties: Issues such as poor bioavailability and toxicity are common reasons for the failure of quinazoline compounds to advance to clinical trials. Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is a critical challenge.
Efficient Synthesis: While various synthetic methods exist, the need for more efficient, cost-effective, and environmentally friendly ("green") synthesis strategies remains a challenge for the large-scale production of complex quinazoline derivatives.
| Aspect | Details | References |
|---|---|---|
| Opportunities | Wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory. | |
| Proven success as targeted therapies, especially as kinase inhibitors in oncology. | ||
| Potential for creating hybrid drugs with enhanced efficacy and ability to overcome resistance. | ||
| Challenges | Acquired resistance to quinazoline-based drugs in cancer therapy. | |
| Suboptimal pharmacokinetic profiles (e.g., bioavailability, toxicity) hindering clinical development. | ||
| Need for more efficient and sustainable synthetic methodologies. |
Future Research Trajectories for this compound
Given the foundational knowledge of its synthesis and the promising activities of related compounds, several future research trajectories can be envisioned for this compound.
Systematic Biological Screening: A comprehensive evaluation of the biological activity of this compound is a crucial next step. This should include screening against a panel of human cancer cell lines, particularly those where microtubule dynamics are a known vulnerability. Furthermore, its antimicrobial activity against a range of pathogenic bacteria and fungi should be assessed, given the known antimicrobial potential of the quinazoline-2,4-dione class.
Mechanism of Action Studies: Should initial screenings show promising anticancer activity, subsequent research should focus on elucidating its mechanism of action. Based on the activity of related methoxy-substituted quinazolinones, investigating its potential as a tubulin polymerization inhibitor would be a logical starting point. This would involve in vitro tubulin polymerization assays and cellular studies to observe its effects on the microtubule network and cell cycle progression.
Structural Optimization: The this compound scaffold provides multiple points for chemical modification. Future research could involve the synthesis of a library of derivatives to establish a structure-activity relationship (SAR). Modifications
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Methoxyquinazoline-2,4-diol, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via functionalization of quinazoline precursors. For example, ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate (a derivative) is hydrolyzed under reflux with 6M HCl (4 hours, 90% yield) or converted to its sodium salt using NaOH/EtOH (room temperature, 95% yield) . Key variables include solvent choice (e.g., ethanol vs. aqueous HCl), temperature, and reaction time. Optimization requires systematic testing of these parameters.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the quinazoline core. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like hydroxyls. For example, similar quinazoline derivatives in and were characterized using these techniques to confirm regiochemistry and purity.
Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?
- Methodology : Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based kinase activity assays. highlights quinazolines as kinase inhibitors, with structural analogs tested against EGFR or HER2 targets. Include positive controls (e.g., gefitinib) and measure IC₅₀ values to quantify potency.
Advanced Research Questions
Q. How can researchers address low yields during the demethylation of the methoxy group in quinazoline derivatives?
- Methodology : Demethylation of the 6-methoxy group (e.g., to a hydroxyl) often requires harsh conditions. suggests using BBr₃ in dichloromethane at −78°C for controlled cleavage. Alternatively, optimize reaction time and stoichiometry to avoid over-degradation. Validate product purity via HPLC and compare with literature protocols .
Q. How do structural modifications in quinazoline derivatives affect their biological activity?
- Methodology : Structure-Activity Relationship (SAR) studies are critical. For instance:
- Methoxy position : The 6-methoxy group in analogs enhances solubility and target binding.
- Chloro substituents : shows 6-chloro derivatives improve metabolic stability.
- Heterocyclic appendages : Pyrazoline or furan moieties ( ) modulate selectivity for kinase targets. Test modifications using parallel synthesis and in silico docking (e.g., AutoDock Vina).
Q. How should researchers resolve contradictions in reported reaction yields for quinazoline synthesis?
- Methodology : Cross-validate protocols using controlled experiments. For example:
- Reproduce the hydrolysis of ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate () under varying HCl concentrations.
- Compare yields with , which details similar reactions. Use Design of Experiments (DoE) to identify critical factors (e.g., temperature gradients, stirring rates). Publish negative results to clarify discrepancies .
Q. What strategies can optimize the selectivity of quinazoline derivatives towards specific biological targets?
- Methodology :
- Pharmacophore modeling : Use software like Schrödinger’s Phase to align key functional groups (e.g., the 2,4-diol motif) with target binding pockets.
- Fragment-based screening : Identify core interactions using X-ray crystallography (e.g., ’s structural data).
- Proteomic profiling : Assess off-target effects via kinase panel screens ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
